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Compound of Interest

Compound Name: 3-Phenylquinoxalin-2(1H)-one

Cat. No.: B073666

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
the heterocyclic compound 3-Phenylquinoxalin-2(1H)-one. This key chemical entity is of
significant interest in medicinal chemistry and drug development. This document presents its
nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear,
tabulated format, accompanied by detailed experimental protocols for its synthesis and
characterization.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 3-Phenylquinoxalin-2(1H)-
one, providing a valuable resource for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data of 3-Phenylquinoxalin-2(1H)-one
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Chemical Shift . . .

Multiplicity Integration Assignment Solvent
(3) ppm
12.57 S 1H N-H DMSO-ds
8.34-8.27 m 2H Ar-H DMSO-ds
7.84 d,J=79Hz 1H Ar-H DMSO-ds
7.59-7.45 m 4H Ar-H DMSO-de
7.37-7.29 m 2H Ar-H DMSO-de

s = singlet, d = doublet, m = multiplet

Table 2: 13C NMR Spectroscopic Data of 3-Phenylquinoxalin-2(1H)-one

Chemical Shift (6) ppm Assignment Solvent

154.6 C=0 DMSO-ds
154.2 C-N DMSO-ds
135.6 Ar-C DMSO-ds
132.1 Ar-C DMSO-ds
132.0 Ar-C DMSO-ds
130.3 Ar-CH DMSO-ds
130.2 Ar-CH DMSO-ds
129.2 Ar-CH DMSO-ds
128.8 Ar-CH DMSO-ds
127.9 Ar-CH DMSO-ds
123.4 Ar-CH DMSO-ds
115.1 Ar-C DMSO-ds
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Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for Quinoxalin-2(1H)-one Derivatives|[1]

Wavenumber (cm~?) Functional Group Description
3320-3304 N-H Stretching

3109-3009 C-H Aromatic Stretching
1677-1671 C=0 Carbonyl Stretching
1620-1615 C=N Stretching

1580-1412 Cc=C Aromatic Ring Stretching

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of 3-Phenylquinoxalin-2(1H)-one[2]

m/z Relative Intensity (%) Assignment
222 74 [M]*

194 100 [M-COJ*

90 22

77 21

63 28

Experimental Protocols
Synthesis of 3-Phenylquinoxalin-2(1H)-one[2]

A common synthetic route involves the reaction of an a-keto acid with an o-phenylenediamine.
In a typical procedure, phenylglyoxylic acid (an a-keto acid) is reacted with o-
phenylenediamine. The reaction can be carried out in a suitable solvent such as ethanol or
acetic acid, often with heating. The product, 3-phenylquinoxalin-2(1H)-one, precipitates from
the reaction mixture upon cooling and can be purified by recrystallization.

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8197120/
https://www.benchchem.com/product/b073666?utm_src=pdf-body
https://scialert.net/fulltext/?doi=ajaps.2018.83.91
https://www.benchchem.com/product/b073666?utm_src=pdf-body
https://www.benchchem.com/product/b073666?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073666?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR): *H and 3C NMR spectra are typically recorded on a 400
MHz or 500 MHz spectrometer.[2] The sample is dissolved in a deuterated solvent, commonly
DMSO-de or CDCls. Chemical shifts are reported in parts per million (ppm) relative to an
internal standard, tetramethylsilane (TMS).

Infrared (IR) Spectroscopy: IR spectra are obtained using an FT-IR spectrometer. The sample
is typically prepared as a KBr pellet. The spectrum is recorded over a standard range, for
example, 4000-400 cm~1.

Mass Spectrometry (MS): Mass spectra are acquired on a mass spectrometer, often using
electron ionization (EI) or electrospray ionization (ESI).[2] The sample is introduced into the ion
source, and the mass-to-charge ratios (m/z) of the resulting ions are detected.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
synthesized chemical compound like 3-Phenylquinoxalin-2(1H)-one.
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Caption: General workflow for synthesis and spectroscopic characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

6/6

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073666?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

